5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester
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Description
Synthesis Analysis
The synthesis of structurally related thioester compounds involves intricate reactions that can yield a range of heterocyclic systems. For instance, the reaction of acylaminocyanoesters with bis(methoxyphenyl)dithiadiphosphetane disulfide leads to substituted aminothiazoles, indicating a method for generating compounds with a similar backbone to our molecule of interest (Golankiewicz et al., 1985). Furthermore, novel synthesis methods have been developed for creating phosphoramide derivatives with esterified amino acid groups, showcasing advanced techniques in the synthesis of complex organic molecules (Reddy et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate arrangements that are crucial for their chemical behavior and potential applications. X-ray crystallography studies on related aminothiazole derivatives show a coplanar arrangement of the thiazole ring, exocyclic nitrogen, and carbonyl group, highlighting the importance of structural analysis in understanding the compound's properties and reactivity (Golankiewicz et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving related ester and thioester compounds can lead to the formation of heterocycles, indicating a wide range of potential reactivities for our molecule of interest. For example, the synthesis of bispyrazole derivatives using a nano-catalyst suggests innovative approaches to creating complex heterocyclic structures, which could be applicable to synthesizing derivatives of the compound (Nikpassand et al., 2021).
Physical Properties Analysis
While specific studies directly addressing the physical properties of "5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester" were not found, research on analogous compounds provides insight into potential characteristics. For example, the crystal structure of related compounds stabilized by weak intermolecular C—H⋯O hydrogen bonds suggests similar stabilization mechanisms could be present (Wei & Ji, 2007).
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity towards nucleophiles and the formation of complex heterocyclic systems, offer valuable insights into the behavior of our molecule of interest. For example, the synthesis and reactions of esters of cyano- and oxo-substituted compounds leading to a variety of heterocyclic structures indicate the potential chemical versatility and reactivity of the molecule under study (Pimenova et al., 2003).
Scientific Research Applications
Structural Analysis and Interaction Studies
The compound, due to its complex structure, has been a subject of study for its crystal structure and intermolecular interactions. In one study, it was described as a highly substituted thiophene ring with a crystal structure stabilized by weak intermolecular C—H⋯O hydrogen bonds (Wei & Ji, 2007).
Reactivity and Derivative Formation
The reactivity of related compounds, especially those involving acetoacetic esters and similar groups, has been explored in various studies. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl derivative were used as reagents for the preparation of several heterocyclic systems, showcasing the potential of such compounds in synthetic organic chemistry (Selič, Grdadolnik & Stanovnik, 1997).
Synthesis of Novel Compounds
The compound , due to its unique structure, has also been implicated in the synthesis of novel compounds. For example, it was involved in the synthesis of a new series of compounds, with tested in vitro antioxidant, anti-inflammatory, and antiulcer activities, pointing to its potential in medicinal chemistry (Subudhi & Sahoo, 2011).
Chemical Transformations and Applications
The compound's structure enables it to undergo various chemical transformations, which have been studied for their potential applications. A series of N-l,N′-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]alkanediamides, which have demonstrated anti-inflammatory and analgesic activities, have been synthesized, suggesting the applicability of such compounds in pharmacology (Avakyan et al., 2005).
properties
IUPAC Name |
methyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O8S/c1-5-27-14(22)9-20(10-15(23)28-6-2)17-12(8-19)11(7-13(21)25-3)16(29-17)18(24)26-4/h5-7,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRHWJWYIONDJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C(=C(S1)C(=O)OC)CC(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester |
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